4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid is a useful research compound. Its molecular formula is C11H13Cl2NO4S and its molecular weight is 326.2 g/mol. The purity is usually 95%.
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Biological Activity
4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid, with the chemical formula C11H13Cl2NO4S, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological pathways. Notably, the presence of the methylsulfonyl group is believed to enhance its bioactivity.
Enzyme Interaction
Research indicates that compounds with similar structures can modulate enzyme activities. For instance, related sulfone derivatives have been shown to induce delta-aminolevulinic acid (ALA) synthetase activity, which is crucial in heme biosynthesis . This suggests that this compound may also influence similar metabolic pathways.
Anticancer Activity
Studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, thiazole derivatives with similar substituents have shown potent inhibitory effects on breast cancer cell lines (MCF7 and MDA231), with IC50 values indicating effective dose ranges .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Related compounds have demonstrated effectiveness against multi-drug resistant bacteria and fungi, indicating that this compound may possess similar properties .
Case Studies and Research Findings
Several studies highlight the biological implications of compounds similar to this compound:
- Cytotoxicity in Cancer Research :
- Enzyme Modulation Studies :
- Antimicrobial Activity :
Summary Table of Biological Activities
Activity Type | Description | IC50/Effectiveness |
---|---|---|
Anticancer | Cytotoxicity against MCF7 and MDA231 cell lines | IC50: 11–26 μM |
Enzyme Modulation | Induction of ALA synthetase activity | Significant increase observed |
Antimicrobial | Effective against multi-drug resistant bacteria | MIC range: 46.9–93.7 μg/mL |
Properties
IUPAC Name |
4-(2,5-dichloro-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-19(17,18)14(6-2-3-11(15)16)10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYYIWKOMDCMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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